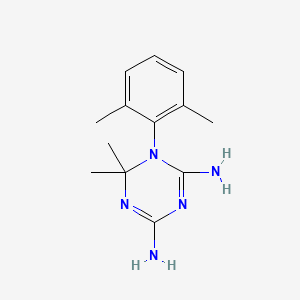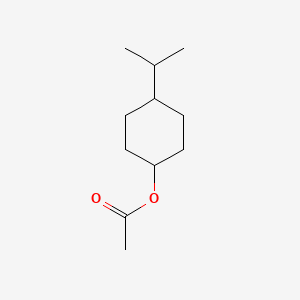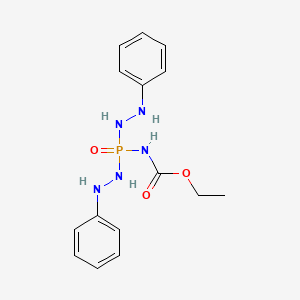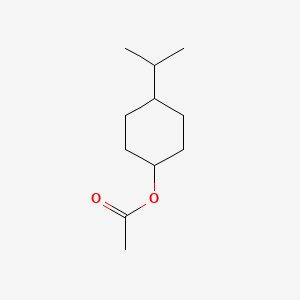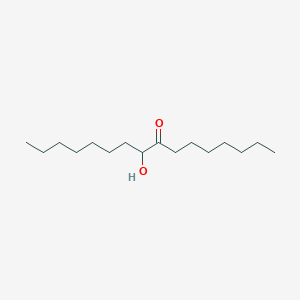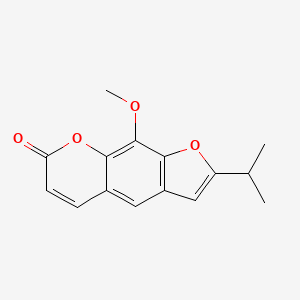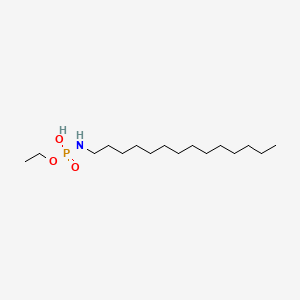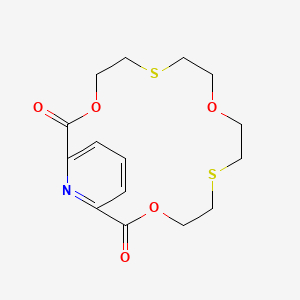
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a complex macrocyclic compound characterized by its unique structure, which includes multiple oxygen, sulfur, and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione typically involves the use of pyridine dicarbonyl chloride as a starting material. The synthetic route includes several steps, such as the formation of intermediate compounds and the incorporation of sulfur and oxygen atoms into the macrocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in targeted drug delivery systems. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione can be compared with other similar macrocyclic compounds, such as 3,6,9,12-tetraoxa-18-azabicyclo(12.3.1)oetadeca-1(18),14,16-triene-2,13-dione and 3,6,9,12,15-pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione. These compounds share similar structural features but differ in the number and arrangement of oxygen, sulfur, and nitrogen atoms. The uniqueness of this compound lies in its specific combination of these atoms, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
68436-51-1 |
|---|---|
Molekularformel |
C15H19NO5S2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
3,9,15-trioxa-6,12-dithia-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C15H19NO5S2/c17-14-12-2-1-3-13(16-12)15(18)21-7-11-23-9-5-19-4-8-22-10-6-20-14/h1-3H,4-11H2 |
InChI-Schlüssel |
LRISKFCJYKCVKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCOC(=O)C2=NC(=CC=C2)C(=O)OCCSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



